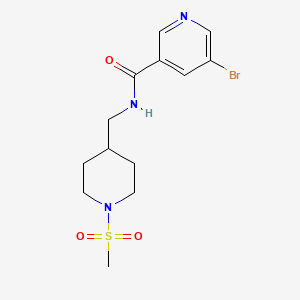

5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O3S/c1-21(19,20)17-4-2-10(3-5-17)7-16-13(18)11-6-12(14)9-15-8-11/h6,8-10H,2-5,7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWPYOBJCLCMNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Piperidine Substitution: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the brominated nicotinamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions:

Key Mechanistic Insights :

-

Bromine’s electron-withdrawing effect activates the pyridine ring for SNAr reactions.

-

Steric hindrance from the piperidine-methylsulfonyl group slows substitution kinetics compared to simpler bromopyridines .

Amide Bond Reactivity

The tertiary amide linkage exhibits moderate stability under acidic/basic conditions but can be modified via:

Stability Data :

-

Stable in neutral aqueous solutions (pH 6–8) for >48 h at 25°C.

Sulfonamide Group Reactivity

The methylsulfonyl-piperidine moiety participates in:

| Reaction Type | Conditions/Reagents | Outcomes | Citations |

|---------------------------|---------------------------------------------|-----------------------------------------------------------------------------------|

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been studied for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain piperidine derivatives could inhibit the growth of MRSA strains, suggesting potential applications in developing new antibiotics .

Cholinesterase Inhibition

Another area of application is in the inhibition of cholinesterase enzymes. Compounds with structural similarities to this compound have been identified as dual inhibitors of cholinesterase and monoamine oxidase, which are critical in treating neurodegenerative diseases like Alzheimer's . The exploration of these compounds could lead to advancements in therapies targeting cognitive decline.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds related to this compound is essential for optimizing their pharmacological properties. SAR studies have shown that modifications in the piperidine ring and the introduction of various substituents can significantly enhance biological activity and selectivity against specific targets .

Case Study: Antimicrobial Efficacy

In a recent study, researchers synthesized a series of piperidine derivatives and evaluated their antimicrobial efficacy against various bacterial strains, including MRSA. The results indicated that specific modifications to the piperidine structure enhanced antimicrobial activity, supporting further exploration of related compounds like this compound for clinical applications .

Case Study: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of compounds similar to this compound. The study demonstrated that these compounds could potentially mitigate neurodegeneration by inhibiting cholinesterase activity, thus preserving acetylcholine levels in the brain . This finding highlights the therapeutic potential for treating Alzheimer's disease.

Wirkmechanismus

The mechanism of action of 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features and Similarity Scores

The following table highlights structural analogs of 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide and their similarity scores (based on ):

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 5-Bromo-N,N-diethylnicotinamide | 153435-68-8 | 0.97 | Replaces piperidinylmethyl group with diethylamide; lacks methylsulfonyl moiety |

| (5-Bromopyridin-3-yl)(piperazin-1-yl)methanone | 342013-83-6 | 0.92 | Substitutes amide with ketone; replaces piperidine with piperazine |

| (5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone | 303031-43-8 | 0.92 | Adds methyl group to piperazine; ketone instead of amide linkage |

Analysis :

- 5-Bromo-N,N-diethylnicotinamide: The diethylamide group reduces steric hindrance compared to the bulkier piperidinylmethyl group in the target compound.

- Piperazine/Ketone Analogs: The ketone linkage (vs.

Physicochemical and Analytical Data

HPLC and Mass Spectrometry

Comparison :

Functional Group Impact on Properties

- Methylsulfonyl vs. Trimethylsilyl (): The trimethylsilyl group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide offers steric bulk and lipophilicity, whereas the methylsulfonyl group in the target compound improves solubility and metabolic stability through sulfone’s polar nature .

Biologische Aktivität

5-Bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a bromine atom, a methylsulfonyl group, and a piperidine moiety. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H18BrN3O2S |

| Molecular Weight | 368.28 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

This compound exhibits multiple mechanisms of action, primarily influencing neurotransmitter systems and cellular signaling pathways. It has been noted for its role as a potential 5-HT4 receptor agonist , which can affect gastrointestinal motility and may be beneficial in treating disorders like gastroparesis .

Pharmacological Effects

Research indicates that this compound demonstrates significant pharmacological effects, including:

- Anti-inflammatory Activity : Similar compounds have shown potent anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases .

- Neuroprotective Effects : The structural characteristics suggest potential neuroprotective activity, particularly in conditions like Alzheimer's disease, where modulation of neurotransmitter systems is crucial .

Case Studies and Research Findings

- Gastrointestinal Disorders : A study evaluating the effects of various benzamide derivatives on 5-HT4 receptor activity found that modifications similar to those in this compound resulted in enhanced prokinetic effects in vivo. The compound demonstrated promising results in improving gastric emptying rates .

- Cytotoxicity Assessments : In vitro tests indicated that while the compound exhibited biological activity, it maintained relatively low cytotoxicity compared to other agents tested against cancer cell lines. This suggests a favorable therapeutic index for potential drug development .

- Inflammation Models : In models of acute inflammation, compounds with structural similarities were shown to inhibit pro-inflammatory cytokines, indicating that this compound may also possess similar anti-inflammatory properties .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Q & A

Advanced Synthesis Optimization

Q: How can researchers optimize the synthetic route for 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide to improve yield and scalability while minimizing impurities? A:

- Reagent Selection: Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation, ensuring high coupling efficiency .

- Solvent Optimization: Dichloromethane (DCM) or ethanol is preferred for intermediate steps due to their compatibility with sulfonylation and nucleophilic substitution reactions .

- Continuous Flow Synthesis: Implement flow chemistry to enhance reaction control and scalability, particularly for the methylsulfonyl-piperidine intermediate .

- Purification Strategies: Use column chromatography followed by recrystallization to isolate the final product with >95% purity. Monitor by TLC and confirm via HPLC .

Analytical Characterization Challenges

Q: What advanced analytical techniques are critical for resolving structural ambiguities and ensuring batch-to-batch consistency? A:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (e.g., δ 2.8–3.1 ppm for methylsulfonyl protons) and 2D NMR (HSQC, HMBC) to confirm regiochemistry of the bromonicotinamide and piperidine linkage .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₄H₁₉BrN₃O₃S) and detect trace impurities (<0.1%) .

- X-ray Crystallography: Resolve stereochemical uncertainties in the piperidin-4-ylmethyl moiety, if crystalline derivatives are obtainable .

Biological Activity Assay Design

Q: How should researchers design in vitro assays to evaluate the compound’s interaction with kinase targets, given its structural similarity to ATP-competitive inhibitors? A:

- Kinase Profiling: Use fluorescence-based ATP-competitive binding assays (e.g., ADP-Glo™) across a panel of 50+ kinases to identify selectivity patterns .

- Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HEK293, HeLa) under varying pH conditions (6.5–7.4) .

- Dose-Response Analysis: Generate IC₅₀ curves using 10-point dilution series (1 nM–100 µM) with triplicate measurements to assess potency and reproducibility .

Computational-Experimental Integration

Q: How can computational modeling guide the rational design of derivatives with enhanced target affinity? A:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding poses of the bromonicotinamide core in kinase active sites (e.g., WDR5 or PI3Kγ) .

- Quantum Mechanical (QM) Calculations: Optimize transition states for sulfonylation steps using Gaussian 16 to identify energy barriers and improve reaction efficiency .

- Machine Learning (ML): Train models on existing SAR data to prioritize derivatives with modified piperidine substituents for synthesis .

Resolving Data Contradictions in Published Studies

Q: How should researchers address discrepancies in reported bioactivity data for this compound across different studies? A:

- Meta-Analysis: Compare assay conditions (e.g., ATP concentrations, buffer pH) across studies to identify variables affecting IC₅₀ values .

- Orthogonal Validation: Replicate key findings using alternative methods (e.g., SPR instead of fluorescence polarization) to confirm target engagement .

- Batch Analysis: Characterize compound purity (HPLC, HRMS) from conflicting studies to rule out impurity-driven artifacts .

Stability and Storage Optimization

Q: What strategies ensure long-term stability of this compound under laboratory storage conditions? A:

- Lyophilization: Store as a lyophilized powder at -80°C under argon to prevent hydrolysis of the sulfonamide group .

- Solution Stability: Use anhydrous DMSO for stock solutions (10 mM) and avoid freeze-thaw cycles (>3 cycles reduce activity by 20%) .

- Degradation Monitoring: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS to track decomposition products .

Target Engagement and Off-Target Effects

Q: How can researchers systematically evaluate off-target effects, given the compound’s potential polypharmacology? A:

- Chemoproteomics: Use thermal proteome profiling (TPP) or activity-based protein profiling (ABPP) to map interactions across the human proteome .

- CETSA (Cellular Thermal Shift Assay): Confirm target engagement in live cells by monitoring thermal stabilization of putative kinases .

- Pathway Analysis: Integrate RNA-seq data from treated vs. untreated cells to identify downstream signaling perturbations (e.g., MAPK, mTOR) .

Scaling-Up for Preclinical Studies

Q: What critical parameters must be controlled during scale-up to ensure reproducibility in pharmacokinetic studies? A:

- Reaction Kinetics: Optimize mixing efficiency and heat transfer in batch reactors to maintain ≥90% yield at >10 g scale .

- Crystallization Control: Use anti-solvent addition (e.g., heptane in DCM) to ensure consistent particle size distribution (PSD) for in vivo formulations .

- In Vivo Formulation: Prepare suspensions in 0.5% methylcellulose/0.1% Tween 80 for oral gavage, ensuring stability over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.